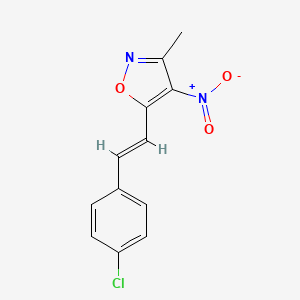
5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of an isoxazole ring substituted with a 4-chlorostyryl group, a methyl group, and a nitro group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the 4-Chlorostyryl Group: The 4-chlorostyryl group can be introduced via a between a 4-chlorostyrene and the isoxazole derivative.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted styryl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorostyryl)-3-methylisoxazole: Lacks the nitro group, which may result in different chemical and biological properties.
5-(4-Methylstyryl)-3-methyl-4-nitroisoxazole: Substitution of the chlorine atom with a methyl group, potentially altering its reactivity and biological activity.
5-(4-Chlorostyryl)-3-ethyl-4-nitroisoxazole: Substitution of the methyl group with an ethyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the 4-chlorostyryl group, the methyl group, and the nitro group in 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole imparts unique chemical reactivity and biological activity to the compound. These substituents contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry and material science.
Propiedades
Número CAS |
51978-97-3 |
|---|---|
Fórmula molecular |
C12H9ClN2O3 |
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
5-[(E)-2-(4-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-4-9-2-5-10(13)6-3-9/h2-7H,1H3/b7-4+ |
Clave InChI |
MCFYXKRWSJKGFP-QPJJXVBHSA-N |
SMILES isomérico |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




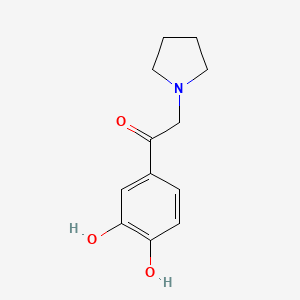
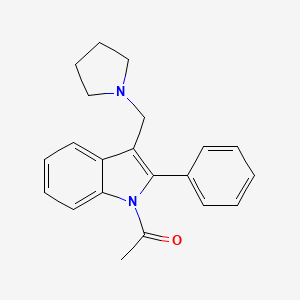
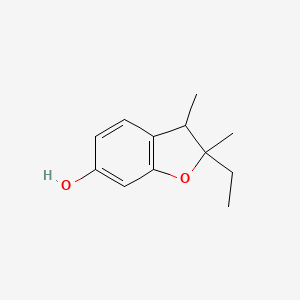
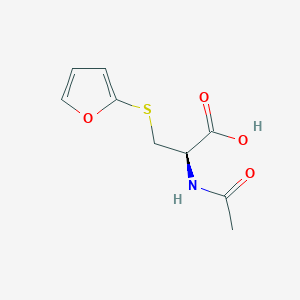
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)
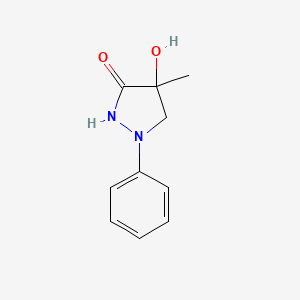

![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)

![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
